1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-methylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-21-13-19(16-9-3-5-11-18(16)21)24-14-20(23)22-12-6-8-15-7-2-4-10-17(15)22/h2-5,7,9-11,13H,6,8,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVZBCAPXUJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a hybrid compound that integrates both quinoline and indole structures. This unique combination may influence its biological properties, making it a subject of interest in medicinal chemistry. Understanding its biological activity can pave the way for potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₈N₂OS and a molecular weight of 318.42 g/mol. The structural features include:
- A dihydroquinoline moiety which is known for various pharmacological activities.
- An indole derivative that contributes to the compound's bioactivity.
- A thioether linkage which may enhance its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antioxidant Activity
Studies have shown that related compounds possess significant antioxidant properties, potentially reducing oxidative stress in cells. The antioxidant activity may be attributed to the presence of the quinoline structure, which has been linked to free radical scavenging capabilities.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. For instance, derivatives with similar structural motifs have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest potential anticancer properties. Compounds with similar features have been reported to induce apoptosis in cancer cell lines, possibly through modulation of signaling pathways involved in cell survival and proliferation.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth or microbial metabolism.
- Receptor Binding : It could interact with cellular receptors, influencing various physiological responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and biological activities of structurally related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | Structure | Methyl group alters activity | Moderate antimicrobial |
| 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(phenylcarbonyl)ethanone | Structure | Phenylcarbonyl enhances lipophilicity | Strong anticancer |
| 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(7-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)ethanone | Structure | Imidazole ring affects pharmacodynamics | Potent anti-inflammatory |
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For example:
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of synthesized derivatives. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines (IC50 values ranging from 5 to 20 µM). These findings suggest that structural optimization could enhance therapeutic efficacy.
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial properties against Candida albicans. The compound exhibited significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as an antifungal agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogous derivatives, focusing on structural variations, biological activities, and therapeutic implications.
Structural and Functional Analogues
Key Observations
A. Impact of Thioether vs. Sulfonyl Groups
- Thioether-containing compounds (e.g., target compound, AR54) generally exhibit better lipophilicity, enhancing blood-brain barrier penetration. For example, indolyl-3-ethanone-α-thioethers showed nanomolar antimalarial activity due to optimal hydrophobicity .
- Sulfonyl-containing derivatives (e.g., ) are more polar, limiting CNS activity but improving solubility for systemic applications .
C. Therapeutic Implications
- Antimalarial activity : Indole-thioether derivatives with nitro/halogen substituents () outperform chloroquine, suggesting the target compound’s methylindole-thioether moiety may require optimization for similar efficacy.
Preparation Methods
Cyclization of Aniline Derivatives
The dihydroquinoline core is commonly synthesized via cyclization of substituted anilines. For example, N-aryl acetamide derivatives undergo intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 2-chloroquinoline-3-carbaldehyde, which is subsequently hydrolyzed to 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This method achieves yields of 64–92% under reflux conditions.
Key reaction conditions :
Reduction of Quinoline Derivatives
Catalytic hydrogenation of quinoline using palladium on charcoal (Pd/C) under hydrogen gas (H₂) at 60 psi selectively reduces the heterocyclic ring to yield 3,4-dihydroquinoline. However, competing over-reduction to tetrahydroquinoline may occur, necessitating careful monitoring.
Synthesis of 1-Methyl-1H-indol-3-yl Thiol
Thiolation of 1-Methylindole
The introduction of a thiol group at the 3-position of 1-methylindole is achieved via:
- Bromination : Treatment with N-bromosuccinimide (NBS) in acetonitrile to yield 3-bromo-1-methylindole.
- Thiol Substitution : Reaction with thiourea in ethanol under reflux, followed by alkaline hydrolysis to afford 1-methyl-1H-indole-3-thiol.
Yield optimization :
Thioether Formation via Nucleophilic Substitution
Acylation-Substitution Strategy
This two-step protocol involves:
- Acylation : Reaction of 3,4-dihydroquinoline with chloroacetyl chloride in ethylene dichloride to form 1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone.
- Thiol Substitution : Treatment with 1-methyl-1H-indole-3-thiol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
Reaction conditions and yields :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Chloroacetyl chloride, Et₂O, 0°C, 12 h | 78 |
| Substitution | K₂CO₃, DMF, 60°C, 8 h | 65 |
Mechanistic insight : The chloroethanone intermediate undergoes an SN₂ reaction, where the thiolate anion displaces chloride to form the thioether bond.
Alternative Coupling via Carboxylic Acid Intermediates
A less common approach involves coupling 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1-methylindole-3-thiol using carbodiimide-based coupling agents (e.g., EDC/HOBt). However, this method suffers from lower yields (40–50%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Byproduct Formation and Purification
- Chloroethanone intermediates may generate elimination byproducts (e.g., α,β-unsaturated ketones) if heated excessively.
- Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the final product.
Characterization and Analytical Data
Successful synthesis is confirmed via:
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
